Cas no 93-82-3 (Octadecanamide, N,N-bis(2-hydroxyethyl)-)

Octadecanamide, N,N-bis(2-hydroxyethyl)- structure
93-82-3 structure
Product Name:Octadecanamide, N,N-bis(2-hydroxyethyl)-
CAS No:93-82-3
MF:C22H45NO3
MW:371.597607374191
MDL:MFCD00083078
CID:805378
PubChem ID:7163
Update Time:2025-07-03

Octadecanamide, N,N-bis(2-hydroxyethyl)- Chemical and Physical Properties

Names and Identifiers

    • Octadecanamide,N,N-bis(2-hydroxyethyl)-
    • N,N-Bis(2-hydroxyethyl)octadecanamide
    • Stearicaciddiethanolamide
    • stearic diethanolamide
    • N,N-BIS(2-HYDROXYETHYL)STEARAMIDE
    • Octadecanamide, N,N-bis(2-hydroxyethyl)-
    • C17DEA
    • 4V4H07OJB9
    • Stearamide DEA
    • Stearic acid diethanolamide
    • Diethanolamine stearic acid amide
    • Stearoyl diethanolamide
    • N,N-bis(2-hydroxy-ethyl) stearamide
    • C17-coconut fatty acid diethanolamides
    • stearic acid diethanol amide, AldrichCPR
    • Q27260544
    • N,N-Bis(2-hydroxyethyl)octadecanamide (ACI)
    • A 4-88
    • Alkamide DS-280
    • Amisol SDE
    • Amisol SDHE
    • Clindrol 868
    • Cyclomide SD
    • Denon 3087
    • Denon 3371
    • Diethanolamine stearylamide
    • Diethanolstearamide
    • Electrostripper ES
    • Ethox 2984
    • Javachem A 4-88
    • Lipamide S
    • Monamid 718
    • N,N-Bis(hydroxyethyl)stearamide
    • N,N-Bis(β-hydroxyethyl)stearamide
    • N-Stearoyl diethanolamine
    • Onyxol 42
    • Schercomid ST
    • Stearamide diethanolamine
    • Stearyldiethanolamide
    • Unamide S
    • 93-82-3
    • STEARIC DIETHANOLAMIDE [II]
    • DTXSID4059091
    • NS00014103
    • EINECS 202-280-1
    • XGZOMURMPLSSKQ-UHFFFAOYSA-N
    • C17-Coconut diethanolamide
    • AKOS037645530
    • 65256-28-2
    • UNII-4V4H07OJB9
    • EN300-19737552
    • SCHEMBL225819
    • W-109348
    • MFCD00083078
    • CS-0238555
    • AS-61237
    • D81489
    • Z3300854119
    • MDL: MFCD00083078
    • Inchi: 1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25/h24-25H,2-21H2,1H3
    • InChI Key: XGZOMURMPLSSKQ-UHFFFAOYSA-N
    • SMILES: O=C(CCCCCCCCCCCCCCCCC)N(CCO)CCO

Computed Properties

  • Exact Mass: 371.339944
  • Monoisotopic Mass: 371.339944
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 20
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.8
  • XLogP3: 6.8

Experimental Properties

  • Density: 0.95
  • Boiling Point: 578.1°C at 760 mmHg
  • Flash Point: 303.4°C
  • PSA: 60.77000
  • LogP: 5.06110

Octadecanamide, N,N-bis(2-hydroxyethyl)- Pricemore >>

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Octadecanamide, N,N-bis(2-hydroxyethyl)- Production Method

Production Method 1

Reaction Conditions
1.1 2 h, 110 °C
Reference
Method for preparing biomass surfactant used in oil displacement
, China, , ,

Production Method 2

Reaction Conditions
1.1 2.5 h, 175 °C
1.2 Reagents: Calcium hydroxide ;  175 °C → 95 °C
Reference
Preparation of leather fabric for iron-toed shoes
, China, , ,

Production Method 3

Reaction Conditions
1.1 Catalysts: Sodium methoxide ;  3 h, 80 °C
Reference
Structural insight into the viscoelastic behaviour of elastomeric polyesters: effect of the nature of fatty acid side chains and the degree of unsaturation
Liu, Xinhao; Jain, Tanmay; Liu, Qianhui; Joy, Abraham, Polymer Chemistry, 2020, 11(32), 5216-5224

Production Method 4

Reaction Conditions
Reference
High thermal stability synthetic lubricating oil for aircraft engine
, China, , ,

Production Method 5

Reaction Conditions
1.1 Catalysts: Sodium methoxide ;  3 h, 0.096 - 0.1 MPa, rt → 150 °C
Reference
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Production Method 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide ;  3 h, 120 - 160 °C
Reference
Surface modifier composition for engineering plastic
, China, , ,

Production Method 7

Reaction Conditions
1.1 60 °C; 60 °C → 80 °C; 80 °C → 100 °C; 90 - 100 °C; 30 min, 115 - 130 °C; 5 h, 115 - 130 °C
Reference
Synthesis and characterization of surfactant series of stearic acid ethanolamines
Zhao, Xiao-ping, Jingxi Yu Zhuanyong Huaxuepin, 2013, 21(1), 32-36

Production Method 8

Reaction Conditions
1.1 2 h, 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 80 °C
Reference
Polymer microemulsion system for deep profile control and displacement of oil reservoir and preparation method thereof
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Production Method 9

Reaction Conditions
1.1 80 °C → 160 °C; 4 h, 160 °C; 160 °C → 115 °C; 0.5 h, 115 °C
1.2 Catalysts: Potassium hydroxide ;  4 h, 120 °C
Reference
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Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide ;  rt → 120 °C; 4 h, 120 °C
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Production Method 11

Reaction Conditions
1.1 rt → 175 °C; 4 h, 175 °C
1.2 Catalysts: Potassium hydroxide ;  80 - 85 °C
Reference
Development and application of stearic acid diethanolamide acrylate ester/styrene/maleic anhydride copolymer as diesel depressant
Zhao, Xiaofei; Bi, Lina; Wang, Jingyi; Tian, Chunyu; Li, Guixue, Jingxi Shiyou Huagong Jinzhan, 2009, 10(3), 21-24

Production Method 12

Reaction Conditions
1.1 150 °C
Reference
Hyperbranched poly(glycerol esteramide): A biocompatible drug carrier from glycerol feedstock and dicarboxylic acid
Muniandy, Amala; Lee, Choy Sin ; Lim, Wen Huei; Pichika, Mallikarjuna Rao; Mak, Kit Kay, Journal of Applied Polymer Science, 2021, 138(13),

Production Method 13

Reaction Conditions
1.1 rt; 7 h, rt → 155 °C; 155 °C → 100 °C
1.2 Reagents: Sodium methoxide ;  4 h, 100 °C
1.3 0.5 h, 100 °C
Reference
Synthetic method of fatty acid diethanol amide by two-step feeding process
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Production Method 14

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ,  Water ;  pH 10, rt; -5 °C; pH 8 - 9
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Production Method 15

Reaction Conditions
1.1 4 h, 1 atm, rt → 150 °C; 1 h, 100 °C
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Production Method 16

Reaction Conditions
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Production Method 17

Reaction Conditions
1.1 Catalysts: Sodium methoxide ;  5 h, 50 mm Hg, 100 °C
1.2 Reagents: Phosphoric acid ;  neutralized
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Production Method 18

Reaction Conditions
1.1 Catalysts: Sodium methoxide ;  rt → 150 °C; 3 h, 130 - 150 °C
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Production Method 19

Reaction Conditions
1.1 Catalysts: Sodium methoxide ;  5 h, 50 mm Hg, 100 °C
1.2 Reagents: Phosphoric acid ;  neutralized
Reference
Pneumatic tires having treads containing finely dispersed fibers
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Octadecanamide, N,N-bis(2-hydroxyethyl)- Raw materials

Octadecanamide, N,N-bis(2-hydroxyethyl)- Preparation Products

Octadecanamide, N,N-bis(2-hydroxyethyl)- Suppliers

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93-82-3)
Order Number:BY0011
Stock Status:in Stock
Quantity:50kg
Purity:99%
Pricing Information Last Updated:Tuesday, 24 September 2024 17:43
Price ($):Inquiry
Email:65846484@qq.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:93-82-3)Octadecanamide, N,N-bis(2-hydroxyethyl)-
Order Number:A1066753
Stock Status:in Stock
Quantity:1g/250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:35
Price ($):518.0/207.0
Email:sales@amadischem.com

Octadecanamide, N,N-bis(2-hydroxyethyl)- Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Octadecanamide, N,N-bis(2-hydroxyethyl)-

Chemical Profile of Octadecanamide, N,N-bis(2-hydroxyethyl) (CAS No. 93-82-3)

Octadecanamide, N,N-bis(2-hydroxyethyl), identified by the chemical compound code CAS No. 93-82-3, is a significant compound in the field of chemical and pharmaceutical research. This amide derivative, characterized by a long hydrocarbon chain and hydrophilic ethylene glycol side chains, has garnered considerable attention due to its versatile applications in drug formulation and biomaterial development.

The molecular structure of Octadecanamide, N,N-bis(2-hydroxyethyl) consists of an octadecyl backbone linked to two hydroxyethyl groups through amide bonds. This configuration imparts a unique balance of lipophilicity and hydrophilicity, making it an excellent candidate for various biomedical applications. The compound's solubility profile, which is influenced by its dual nature, allows for efficient incorporation into both aqueous and lipid-based systems.

In recent years, the pharmaceutical industry has explored the potential of this compound in the development of novel drug delivery systems. Its ability to form stable complexes with hydrophobic drugs while maintaining solubility in water has opened new avenues for targeted therapies. For instance, studies have demonstrated its efficacy in enhancing the bioavailability of poorly soluble medications through self-nanoemulsifying drug delivery systems (SNEDDS).

Moreover, Octadecanamide, N,N-bis(2-hydroxyethyl) has been investigated for its role in tissue engineering and wound healing. The compound's biocompatibility and ability to promote cell adhesion have made it a valuable component in hydrogels and scaffolds designed for regenerative medicine. Research indicates that it can create a conducive microenvironment for cell proliferation, thereby accelerating the healing process.

The compound's amphiphilic nature also makes it suitable for applications in nanotechnology. By forming micelles or liposomes, it can encapsulate active pharmaceutical ingredients (APIs) and improve their delivery efficiency. This property is particularly relevant in the context of oncology, where targeted drug delivery systems are crucial for minimizing side effects and maximizing therapeutic outcomes.

Recent advancements in polymer chemistry have further expanded the utility of Octadecanamide, N,N-bis(2-hydroxyethyl). Researchers have developed novel polymers incorporating this moiety to enhance their mechanical strength and biodegradability. These polymers are being tested in various medical applications, including orthopedics and cardiovascular devices.

The environmental impact of this compound has also been a subject of interest. Studies have shown that it can be biodegraded under certain conditions, reducing potential ecological risks. This characteristic aligns with the growing demand for sustainable materials in pharmaceutical manufacturing.

In conclusion, the multifaceted properties of Octadecanamide, N,N-bis(2-hydroxyethyl) make it a cornerstone in modern chemical and biomedical research. Its applications span from drug delivery to tissue engineering, highlighting its importance as a versatile material. As research continues to uncover new possibilities, this compound is poised to play an even greater role in advancing healthcare solutions.

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
(CAS:93-82-3)
BY0011
Purity:99%
Quantity:50kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:93-82-3)Octadecanamide, N,N-bis(2-hydroxyethyl)-
A1066753
Purity:99%/99%
Quantity:1g/250mg
Price ($):518.0/207.0
Email